molecular formula C13H18N4OS B2747219 4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034534-47-7

4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No.: B2747219
CAS No.: 2034534-47-7
M. Wt: 278.37
InChI Key: CFOLEWVFKVRIDY-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.37. The purity is usually 95%.
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Biological Activity

4-Methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a carboxamide group, and a triazole moiety, which are known to contribute to various biological activities. The presence of these functional groups may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC12H16N4OS
Molecular Weight252.34 g/mol
CAS NumberNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit certain enzymes, particularly those involved in fungal and bacterial metabolism.
  • Antitumor Activity : Compounds containing thiophene and triazole moieties have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : The structural features suggest potential antimicrobial activity, which is common among compounds containing triazole rings.

Structure-Activity Relationship (SAR)

Research has shown that modifications in the chemical structure can significantly impact biological activity:

  • Methyl Substituents : The presence of methyl groups on the thiophene and triazole rings enhances lipophilicity and may improve membrane permeability.
  • Carboxamide Group : This functional group is crucial for binding interactions with target proteins, enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds which provide insights into the potential efficacy of this compound.

Study 1: Antitumor Activity

A study published in MDPI evaluated thiazole-bearing compounds for their cytotoxic effects against cancer cell lines. The results indicated that modifications similar to those in our compound led to significant antiproliferative effects. For instance, compounds with a similar thiophene structure exhibited IC50 values in the low micromolar range against A431 and Jurkat cells .

Study 2: Antimicrobial Properties

Research on triazole derivatives showed promising antimicrobial activity against various pathogens. Compounds with structural similarities demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that our compound may also possess similar properties.

Study 3: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of triazole-containing compounds. It was found that these compounds could effectively inhibit key enzymes involved in metabolic pathways of fungi and bacteria, supporting their potential use as antimicrobial agents .

Properties

IUPAC Name

4-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(5-17-8-14-7-15-17)16-13(18)12-4-10(3)6-19-12/h4,6-9,11H,5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOLEWVFKVRIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(CN2C=NC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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